molecular formula C10H12ClF2NO B2725767 5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride CAS No. 2361725-55-3

5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

Cat. No.: B2725767
CAS No.: 2361725-55-3
M. Wt: 235.66
InChI Key: DIMJQDKBDRTPEY-UHFFFAOYSA-N
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Description

The compound “5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride” likely contains a benzoxazepine core structure with a difluoromethyl group attached. The difluoromethyl group is known to modulate lipophilicity and can form hydrogen bonds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation processes have been developed based on X–CF2H bond formation . These processes have benefited from the invention of multiple difluoromethylation reagents .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of fluorinated arylethers, including compounds related to 5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, demonstrating their potential in producing compounds with functional groups like amide and aldehyde, which are useful in further chemical transformations and applications (Doherty et al., 2003).

Biological Activities and Potential Therapeutic Applications

  • Dopaminergic Activity: Compounds structurally related to 5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride have been synthesized and evaluated for their dopaminergic activity, showing potential as agonists for central and peripheral dopamine receptors. This suggests their possible application in neurological disorders (Pfeiffer et al., 1982).
  • Anticancer Activity: Novel synthetic approaches led to compounds with anticancer activity against breast cancer cells. The presence of electron-withdrawing groups on the nitrogen atom of related compounds showed a significant influence on their biological activity, highlighting the importance of chemical modifications in enhancing therapeutic potentials (Díaz-Gavilán et al., 2004).
  • Antioxidant Activity: Benzoxazepines and benzodiazepines synthesized in one-pot solvent-free conditions showed potential as antioxidants and lipid peroxidation inhibitors. This demonstrates their possible use in combating oxidative stress-related diseases (Neochoritis et al., 2010).

Novel Synthetic Methods and Chemical Reactions

  • One-Pot Synthesis: A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives demonstrates the versatility of related compounds in facilitating efficient chemical syntheses, providing an alternative approach for constructing complex molecules (Shaabani et al., 2009).

Solid-Phase Synthesis

  • A solid-phase strategy was developed for synthesizing benzazepine derivatives, showcasing the efficiency of immobilized compounds on resin in drug discovery and development processes. This highlights the compound's role in generating G-protein coupled receptor-targeted scaffolds (Boeglin et al., 2007).

Properties

IUPAC Name

5-(difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-10(12)9-7-3-1-2-4-8(7)14-6-5-13-9;/h1-4,9-10,13H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMJQDKBDRTPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(N1)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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